6beta-Hydroxyprednisolone

Übersicht

Beschreibung

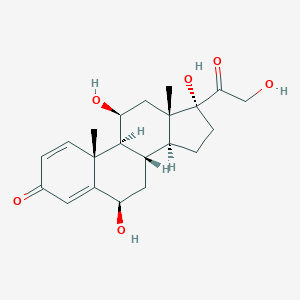

6β-Hydroxy Prednisolone is a glucocorticoid that is derived from prednisolone, a synthetic adrenal corticosteroid drug. It is characterized by the presence of a hydroxy group at the 6β position. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various medical conditions, including inflammatory and autoimmune disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 6β-Hydroxy Prednisolone typically involves the hydroxylation of prednisolone. One method includes the microbial transformation of prednisolone using Streptomyces roseochromogenes, which efficiently hydroxylates prednisolone to produce 6β-Hydroxy Prednisolone . Another method involves the use of organic solvents and catalysts to achieve the hydroxylation reaction .

Industrial Production Methods: Industrial production of 6β-Hydroxy Prednisolone often employs biotechnological processes, combining chemical and microbial techniques. The use of microbial strains such as Arthrobacter simplex and Streptomyces roseochromogenes has been shown to be effective in producing high yields of 6β-Hydroxy Prednisolone .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6β-Hydroxy-Prednisolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Molekül vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und oxidierte Derivate von 6β-Hydroxy-Prednisolon, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Introduction to 6β-Hydroxyprednisolone

6β-Hydroxyprednisolone (6β-HP) is a significant metabolite of the synthetic glucocorticoid prednisolone, which is widely used for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered attention in scientific research due to its potential applications in various fields, including pharmacology, oncology, and endocrinology.

Pharmacokinetics and Metabolism

Research has demonstrated that urinary excretion levels of 6β-hydroxyprednisolone can be indicative of prednisolone metabolism in patients. Studies have shown that patients with enhanced catabolism of prednisolone exhibit increased levels of 6β-HP in urine, suggesting its potential as a biomarker for assessing steroid metabolism efficiency .

Cancer Research

While not primarily used as a cancer treatment, 6β-HP has been investigated for its role in modulating tumor growth and inflammation within the tumor microenvironment. Its anti-inflammatory properties may contribute to reducing tumor-associated inflammation, thus potentially improving therapeutic outcomes when combined with other treatments.

Autoimmune Diseases

The compound has been explored for its efficacy in treating autoimmune conditions by modulating immune responses. Its ability to suppress inflammatory pathways makes it a candidate for research in diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Endocrine Studies

In endocrine research, 6β-hydroxyprednisolone is utilized to study cortisol metabolism and the activity of cytochrome P450 enzymes, particularly CYP3A4. The urinary ratio of 6β-hydroxycortisol to cortisol has been proposed as a non-invasive marker for assessing hepatic CYP3A activity . This application is crucial for understanding drug interactions and individual variability in drug metabolism.

Case Study 1: Enhanced Catabolism Detection

A study involving male and female volunteers assessed the urinary excretion of 6β-hydroxyprednisolone during prednisolone administration. Results indicated that females exhibited higher excretion rates compared to males, particularly during enzyme induction with phenytoin. This finding underscores the importance of gender differences in drug metabolism .

Case Study 2: Cancer Treatment Synergy

In preclinical models, researchers evaluated the effects of combining 6β-HP with traditional chemotherapy agents. The results suggested that 6β-HP could enhance the efficacy of certain chemotherapeutic drugs by mitigating inflammation within the tumor microenvironment, leading to improved patient outcomes.

Table 1: Comparison of Metabolic Pathways

| Compound | Metabolic Pathway | Clinical Relevance |

|---|---|---|

| Prednisolone | Hydroxylation | Standard treatment for inflammation |

| 6β-Hydroxyprednisolone | Increased urinary excretion | Biomarker for prednisolone metabolism |

| Cortisol | CYP3A-mediated metabolism | Indicator of adrenal function |

Table 2: Applications of 6β-Hydroxyprednisolone

Wirkmechanismus

6β-Hydroxy Prednisolone exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are primarily due to its ability to modulate the expression of various inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Prednisolone: The parent compound from which 6β-Hydroxy Prednisolone is derived.

Methylprednisolone: A similar glucocorticoid with a methyl group at the 6α position.

Dexamethasone: A potent glucocorticoid with a fluorine atom at the 9α position.

Uniqueness: 6β-Hydroxy Prednisolone is unique due to the presence of the hydroxy group at the 6β position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in differences in potency, duration of action, and side effect profile compared to other glucocorticoids .

Biologische Aktivität

6β-Hydroxyprednisolone is a significant metabolite of prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of 6β-hydroxyprednisolone, focusing on its metabolic pathways, pharmacokinetics, and clinical implications.

Chemical Structure and Properties

6β-Hydroxyprednisolone is characterized by the addition of a hydroxyl group at the 6β position of the prednisolone molecule, which alters its biological activity and pharmacokinetic profile. The molecular formula is with a molecular weight of approximately 364.45 g/mol .

Metabolism and Pharmacokinetics

The metabolism of prednisolone involves several pathways, with 6β-hydroxyprednisolone being one of the primary metabolites. This conversion is primarily facilitated by cytochrome P450 enzymes, particularly CYP3A4 .

Key Findings on Metabolism:

- Enhanced Catabolism : Studies indicate that urinary excretion of 6β-hydroxyprednisolone can serve as a biomarker for enhanced catabolism of prednisolone. Patients exhibiting increased levels may experience reduced therapeutic efficacy due to accelerated clearance rates .

- Sex Differences : Research shows that females tend to have a higher capacity for hydroxylating steroids at the sixth position compared to males. For instance, during phenytoin administration, the fraction of prednisolone excreted as 6β-hydroxyprednisolone increased significantly more in females than in males .

| Gender | Baseline Excretion (%) | Excretion During Phenytoin Treatment (%) |

|---|---|---|

| Female | 6.4 - 10.4 | 15.6 - 20.4 |

| Male | 2.4 - 7.2 | 12.2 - 18.3 |

Biological Activity

The biological activity of 6β-hydroxyprednisolone is closely linked to its role as a metabolite of prednisolone. Its effects are primarily anti-inflammatory, contributing to the overall therapeutic profile of glucocorticoids.

Anti-Inflammatory Effects

- Mechanism : Like prednisolone, 6β-hydroxyprednisolone exerts its effects through glucocorticoid receptors (GR), influencing gene expression involved in inflammation and immune responses.

- Clinical Relevance : The presence of this metabolite may enhance or modulate the anti-inflammatory effects of prednisolone, particularly in patients with altered metabolism due to enzyme induction or inhibition.

Case Studies and Clinical Implications

Several clinical studies have explored the implications of measuring 6β-hydroxyprednisolone levels in urine as an indicator of prednisolone metabolism:

- Study on Enhanced Catabolism : A cohort study evaluated patients undergoing treatment with prednisolone and found that those with higher urinary levels of 6β-hydroxyprednisolone had diminished clinical responses, suggesting that monitoring this metabolite could guide dosage adjustments .

- Pharmacogenomic Considerations : Genetic variations affecting CYP3A4 activity may lead to significant interindividual differences in the metabolism of prednisolone and its metabolites, including 6β-hydroxyprednisolone. Understanding these variations can help optimize therapeutic strategies for patients requiring glucocorticoid therapy.

Eigenschaften

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGWPGVRXUUNAG-UJXAPRPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16355-29-6 | |

| Record name | 6-Hydroxyprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-HYDROXYPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5TNW0Q0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.